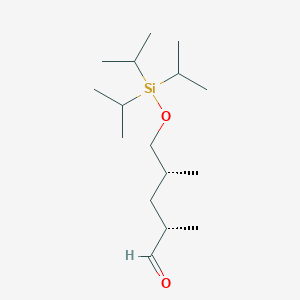
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(2-iodo-4,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is an organic compound characterized by its unique structure, which includes two iodinated dimethylphenyl groups attached to a butadiyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne typically involves the coupling of iodinated dimethylphenyl precursors with a butadiyne moiety. Common synthetic routes may include:
Sonogashira Coupling: This method involves the coupling of an aryl iodide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Glaser Coupling: This oxidative coupling method involves the reaction of terminal alkynes in the presence of a copper catalyst to form a butadiyne linkage.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the butadiyne backbone or the phenyl rings.
Cycloaddition Reactions: The butadiyne moiety can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Catalysts: Used in oxidative coupling and cycloaddition reactions.
Nucleophiles: For substitution reactions, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Organic Synthesis: Serves as a building block for more complex molecules.
Biological Research: Potential use in the development of bioactive compounds.
Medicinal Chemistry: Investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne would depend on its specific application. In materials science, its electronic properties are of interest, while in medicinal chemistry, its interaction with biological targets would be studied. The compound’s effects are mediated through its molecular structure, which influences its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenyl)-1,3-butadiyne: Lacks the iodine and dimethyl groups, resulting in different reactivity and applications.
1,4-Bis(2-bromo-4,5-dimethylphenyl)-1,3-butadiyne:
Uniqueness
1,4-Bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and potential applications. The dimethyl groups also contribute to its distinct properties compared to other butadiyne derivatives.
Eigenschaften
CAS-Nummer |
834155-50-9 |
|---|---|
Molekularformel |
C20H16I2 |
Molekulargewicht |
510.1 g/mol |
IUPAC-Name |
1-iodo-2-[4-(2-iodo-4,5-dimethylphenyl)buta-1,3-diynyl]-4,5-dimethylbenzene |
InChI |
InChI=1S/C20H16I2/c1-13-9-17(19(21)11-15(13)3)7-5-6-8-18-10-14(2)16(4)12-20(18)22/h9-12H,1-4H3 |
InChI-Schlüssel |
DQYRFHQEFFMLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)I)C#CC#CC2=C(C=C(C(=C2)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)
![1-[2-(4-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14189105.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![Morpholine, 4-[2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethyl]-](/img/structure/B14189121.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)
acetic acid](/img/structure/B14189140.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)

![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

